

# understanding the structure of Enpp-1-IN-2

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## Compound of Interest

Compound Name: *Enpp-1-IN-2*

Cat. No.: *B3026001*

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An In-Depth Technical Guide to the ENPP1 Inhibitor: **Enpp-1-IN-2**

## Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological processes, including bone mineralization and insulin signaling.[1][2][3] It functions by hydrolyzing extracellular nucleotides, most notably converting adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2][4] Recently, ENPP1 has gained significant attention in the field of immuno-oncology due to its newly discovered role as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.

ENPP1 is the primary enzyme responsible for hydrolyzing extracellular 2',3'-cyclic GMP-AMP (cGAMP), a second messenger that is crucial for activating the STING pathway and initiating an anti-tumor immune response. By degrading cGAMP, ENPP1 effectively dampens this immune surveillance mechanism, allowing cancer cells to evade detection. This has established ENPP1 as a promising therapeutic target for cancer immunotherapy. **Enpp-1-IN-2** is a potent small molecule inhibitor of ENPP1, designed to block its enzymatic activity and thereby enhance STING-mediated anti-cancer immunity. This guide provides a detailed overview of the structure and function of ENPP1 and the mechanism of its inhibitor, **Enpp-1-IN-2**.

## Core Structure of ENPP1

ENPP1 is a complex, multi-domain protein that exists as a homodimer on the cell surface. Structurally, the extracellular portion of mouse and human ENPP1 consists of:

- Two N-terminal somatomedin B (SMB)-like domains: These domains are involved in protein-protein interactions.
- A catalytic phosphodiesterase (PDE) domain: This is the active site of the enzyme, containing two zinc ions that are essential for its hydrolytic activity. An insertion loop within this domain is crucial for substrate specificity, particularly for ATP.
- A nuclease-like domain: This C-terminal domain contributes to the structural stability of the enzyme.

## Mechanism of Action and Biological Significance

ENPP1's primary function is the hydrolysis of phosphodiester bonds in various nucleotides. Its most well-studied activity is the hydrolysis of ATP to generate AMP and PPi, a key inhibitor of tissue calcification.

In the context of immunology, ENPP1's critical function is the degradation of cGAMP. Cancer cells can release cGAMP into the tumor microenvironment, where it acts as a paracrine signaling molecule to alert the immune system. Extracellular cGAMP can be taken up by immune cells, such as dendritic cells, to activate the STING pathway, leading to the production of type I interferons and subsequent activation of an anti-tumor T-cell response. ENPP1, which is often overexpressed on cancer cells, intercepts and hydrolyzes this extracellular cGAMP, effectively shutting down this communication and suppressing the immune response.

## Enpp-1-IN-2: A Potent ENPP1 Inhibitor

**Enpp-1-IN-2** (also referred to as Compound C) is a potent inhibitor of ENPP1. By blocking the catalytic activity of ENPP1, it prevents the degradation of cGAMP, leading to increased cGAMP levels in the tumor microenvironment and enhanced activation of the STING pathway.

## Quantitative Data: Inhibitory Activity of Enpp-1-IN-2

The inhibitory potency of **Enpp-1-IN-2** against ENPP1 has been quantified using several biochemical assays. The half-maximal inhibitory concentration (IC<sub>50</sub>) values are summarized below.

Assay Type	Substrate	IC50 (μM)
TG-mAMP Assay	TG (Tokyo Green)-mAMP	0.26
pNP-TMP Assay	p-Nitrophenyl thymidine 5'-monophosphate	0.48
ATP Assay	Adenosine triphosphate	2.0

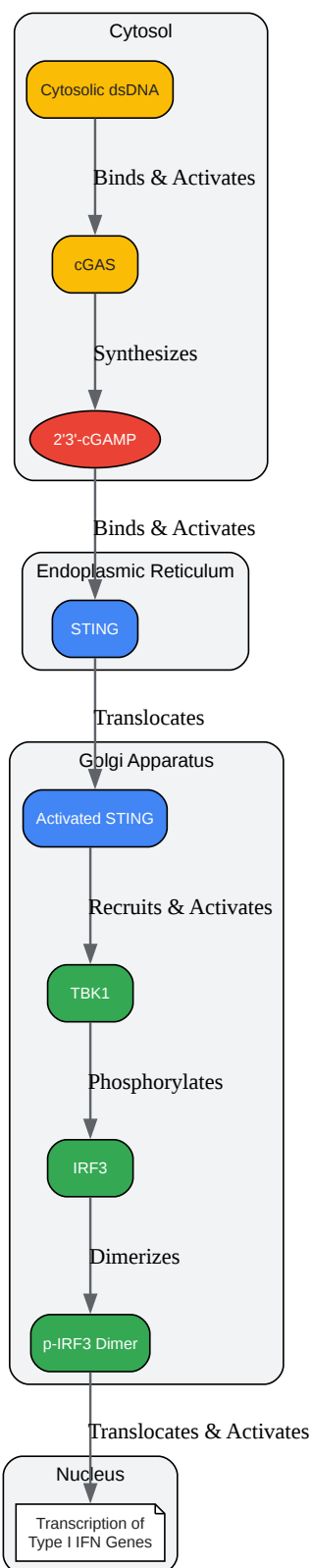
Data sourced from MedChemExpress.

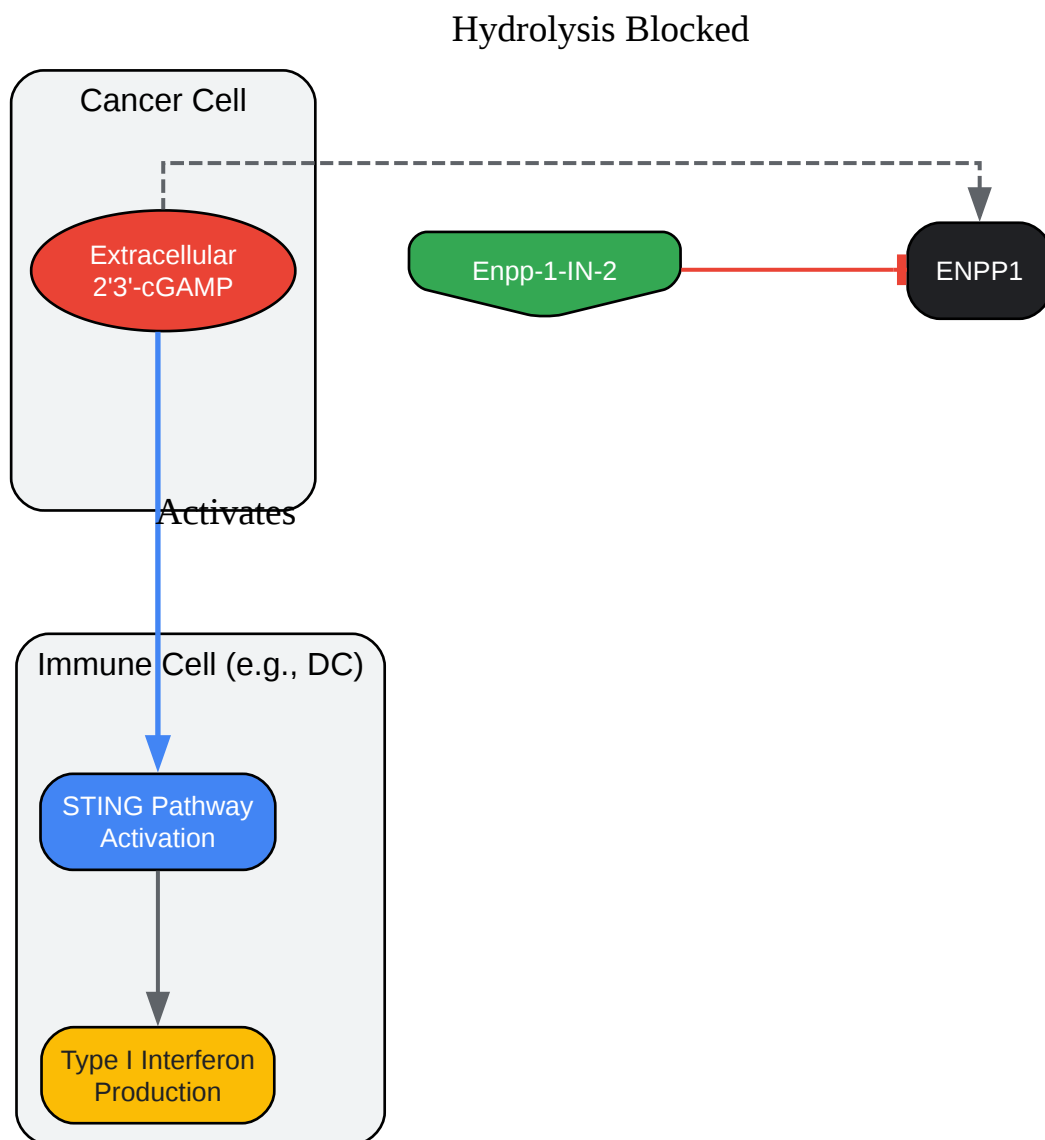
## Signaling Pathways Modulated by Enpp-1-IN-2

The primary signaling pathway affected by **Enpp-1-IN-2** is the cGAS-STING pathway, a central component of the innate immune system.

### The cGAS-STING Signaling Pathway

The cGAS-STING pathway is activated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from damaged host cells, such as cancer cells. Upon binding to dsDNA, the enzyme cGAS is activated and catalyzes the synthesis of cGAMP from ATP and GTP. cGAMP then binds to the STING protein located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines.





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